![molecular formula C15H25NO4 B11763459 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate
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Overview
Description
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable configuration. The compound’s molecular formula is C15H25NO4, and it has a molecular weight of 283.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions typically require the use of alkyl halides and strong bases.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (e.g., NaOH, NH3), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug discovery.
- Anticancer Activity : Preliminary studies indicate that derivatives of spiro compounds exhibit antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation across various cancer types, including breast and colon cancers .
Research has indicated that spiro compounds can act as modulators of enzyme activity or receptors, potentially influencing signaling pathways in cells. The unique bicyclic nature of 5-tert-butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate may enhance its binding affinity to specific biological targets, thus warranting further exploration in pharmacology.
Material Science
In the realm of materials science, this compound can serve as a building block for synthesizing advanced materials due to its unique structural properties. It may be utilized in the production of specialty chemicals and high-performance materials such as coatings and adhesives.
Case Study 1: Anticancer Evaluation
A study focused on the synthesis of various derivatives of azaspiro compounds demonstrated significant anticancer activity against several cell lines. The study involved testing these compounds against a panel of cancer cell lines following National Cancer Institute protocols, revealing promising results for certain derivatives derived from the base structure of this compound .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort explored the structure-activity relationship (SAR) of spiro compounds similar to this compound. The investigation revealed that modifications at specific positions on the spiro framework could significantly enhance biological activity against targeted diseases. This highlights the importance of structural optimization in drug development processes .
Mechanism of Action
The mechanism of action of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Similar spirocyclic structure but with different functional groups.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring, leading to different reactivity and properties.
tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate: Contains an amino group, which imparts different chemical and biological properties.
Uniqueness
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate (CAS No. 1590372-41-0) is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.36 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antioxidant Activity : Compounds with spirocyclic frameworks often demonstrate antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that related compounds can activate the Keap1/Nrf2 pathway, leading to increased expression of cytoprotective enzymes .
Study on Neuroprotection
A study investigated the neuroprotective properties of related compounds within the same chemical family. It was found that activation of the Nrf2 pathway led to significant protection against neuronal damage in models of neurodegeneration .
Antioxidant Activity Assessment
In vitro assays have shown that derivatives of azaspiro compounds exhibit significant antioxidant activity. For instance, a related compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H25NO4 |
Molecular Weight | 283.36 g/mol |
CAS Number | 1590372-41-0 |
Spirocyclic Structure | Yes |
Antioxidant Activity | High (in related compounds) |
Neuroprotective Potential | Confirmed in studies |
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.5]octane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(11)7-6-8-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJKSCNIHDXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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